molecular formula C10H10BrN B8626609 5-Bromo-3,6-dimethylindole

5-Bromo-3,6-dimethylindole

Cat. No.: B8626609
M. Wt: 224.10 g/mol
InChI Key: JMXZPKDAKOIVDJ-UHFFFAOYSA-N
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Description

5-Bromo-3,6-dimethylindole is a brominated indole derivative featuring a bromine atom at position 5 and methyl groups at positions 3 and 6 of the indole scaffold. Indole derivatives are critical in medicinal chemistry and materials science due to their diverse reactivity and biological activity. Bromination and methylation at specific positions modulate electronic properties, solubility, and interaction with biological targets .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

5-bromo-3,6-dimethyl-1H-indole

InChI

InChI=1S/C10H10BrN/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5,12H,1-2H3

InChI Key

JMXZPKDAKOIVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CN2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,6-dimethylindole can be achieved through various methods. One common approach involves the bromination of 3,6-dimethylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 5-Bromo-3,6-dimethylindole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,6-dimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Indoles: Formed through substitution reactions.

    Oxidized Indoles: Formed through oxidation reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Bromo-3,6-dimethyl-1H-indole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3,6-dimethylindole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-3,6-dimethylindole with structurally related brominated indole derivatives, focusing on substituents, synthesis, and applications inferred from the evidence:

Compound Name CAS No. Molecular Formula Substituents Key Properties/Applications References
5-Bromo-3-methylindole 10075-48-6 C₉H₈BrN Br (C5), CH₃ (C3) Laboratory chemical; precursor in organic synthesis. Used in R&D for functionalized indoles. [7,12,15]
5-Bromo-3,3-dimethylindolin-2-one 120902-45-6 C₁₀H₁₀BrNO Br (C5), CH₃ (C3, indolinone) Intermediate for bioactive molecules. Ketone group enhances electrophilic reactivity. [10,11]
5-Bromoindole-3-carboxaldehyde 877-03-2 C₉H₆BrNO Br (C5), CHO (C3) Versatile building block for condensation reactions (e.g., Schiff base formation). [13]
5-Bromo-3-cyanoindole 90271-86-6 C₉H₅BrN₂ Br (C5), CN (C3) Potential pharmaceutical intermediate; cyano group increases polarity and hydrogen-bonding. [16]
Compound 34 () Not provided C₂₃H₂₂BrN₃O₂ Br (C5), imidazolyl (C3) Psychotropic activity explored; complex synthesis involving phenethylamine coupling. [1]

Key Insights from Comparison

  • Electron-Withdrawing Groups: Aldehyde (CHO) and cyano (CN) substituents at C3 () increase electrophilicity, enabling nucleophilic additions or cross-coupling reactions. Indolinone vs. Indole: 5-Bromo-3,3-dimethylindolin-2-one (indolinone) features a ketone, altering conjugation and reactivity compared to indole derivatives .
  • Synthetic Methods :

    • Bromination : Direct bromination of indole scaffolds (e.g., using Br₂ in acetic acid, as in ) is common.
    • Methylation : Methyl groups are introduced via alkylation (e.g., reductive amination in ) or via methoxylation followed by reduction ().
  • Applications: Pharmaceutical Intermediates: 5-Bromo-3-cyanoindole and 5-Bromo-3-methylindole are precursors for antipsychotic or antimicrobial agents . Materials Science: Aldehyde-functionalized indoles () are used in synthesizing conjugated polymers or metal-organic frameworks.

Research Findings and Trends

  • Biological Activity : Compounds like 5-Bromo-3-methylindole and its derivatives () are studied for psychotropic or anticancer properties, though substituent positioning (e.g., C3 vs. C6) significantly impacts efficacy .
  • Catalytic Cross-Couplings: Electron-rich brominated indoles (e.g., 5-Bromo-3,3-dimethylindole derivatives) require advanced catalysts (e.g., Pd/JohnPhos in ) for efficient Sonogashira or Suzuki couplings .

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